An In-Depth Technical Guide to Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
An In-Depth Technical Guide to Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Within this privileged class of heterocycles, Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate has emerged as a particularly valuable building block. The presence of an iodine atom at the 4-position provides a highly reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This, combined with the methyl ester at the 3-position, which can be further manipulated, makes this compound a strategic intermediate in the synthesis of complex molecules for drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and safe handling, with a focus on practical applications for the research scientist.
Compound Identification and Properties
Molecular Formula: C₆H₇IN₂O₂[3]
Molecular Weight: 266.04 g/mol [3]
IUPAC Name: methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (predicted) | -2.07 ± 0.10 | [3] |
| Canonical SMILES | CN1C=C(C(=N1)C(=O)OC)I | [3] |
| InChIKey | CGLLWUVTXPXZMG-UHFFFAOYSA-N | [3] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach would be the synthesis of the precursor, Methyl 1-methyl-1H-pyrazole-3-carboxylate, followed by a regioselective iodination at the 4-position.
Caption: Proposed synthetic pathway for Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate
This precursor can be synthesized through the condensation of a β-ketoester with methylhydrazine.
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To a solution of a suitable β-ketoester (e.g., methyl 2-formyl-3-oxobutanoate) in a protic solvent like ethanol, add an equimolar amount of methylhydrazine.
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The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Iodination of Methyl 1-methyl-1H-pyrazole-3-carboxylate
The iodination of the pyrazole ring at the 4-position can be achieved using various iodinating agents.
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Dissolve Methyl 1-methyl-1H-pyrazole-3-carboxylate in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
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Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, portion-wise at room temperature. The use of iodine monochloride (ICl) has also been reported for the iodination of similar pyrazole systems.
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Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
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Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification
The crude Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate can be purified by the following methods:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
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Column Chromatography: For both solid and oily products, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard purification technique.
Spectroscopic Data (Predicted)
While experimentally obtained spectra for Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate are not publicly available, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
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N-CH₃: A singlet peak is expected around δ 3.9-4.1 ppm.
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O-CH₃: A singlet peak is expected around δ 3.8-4.0 ppm.
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Pyrazole C5-H: A singlet peak for the proton on the pyrazole ring is expected around δ 7.8-8.2 ppm.
¹³C NMR Spectroscopy
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N-CH₃: A signal is expected around δ 38-42 ppm.
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O-CH₃: A signal is expected around δ 51-55 ppm.
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Pyrazole C4-I: A signal for the carbon bearing the iodine is expected at a lower field, potentially around δ 60-70 ppm.
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Pyrazole C3 & C5: Signals for the other pyrazole ring carbons are expected in the aromatic region, typically between δ 120-150 ppm.
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Carbonyl (C=O): The ester carbonyl carbon signal is expected around δ 160-165 ppm.
Mass Spectrometry
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 266.
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Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.
Reactivity and Applications in Drug Development
The C-I bond in Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is the key to its synthetic utility, making it an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions utilizing Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling with boronic acids or their esters.
Typical Protocol:
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In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv).
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Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
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Degas the mixture by bubbling with the inert gas for 10-15 minutes.
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Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds through reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst.
Typical Protocol:
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To a reaction vessel under an inert atmosphere, add Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) salt like CuI (4-10 mol%).
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Use a suitable solvent and base, often an amine base like triethylamine or diisopropylethylamine, which can also serve as the solvent.
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Stir the reaction at room temperature or with gentle heating.
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Monitor the reaction by TLC or LC-MS.
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Once complete, filter the reaction mixture to remove any solids and concentrate the filtrate.
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Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction is a versatile method for forming C-N bonds, crucial for introducing amine functionalities.
Typical Protocol:
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In a glovebox or under an inert atmosphere, combine Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., Xantphos, SPhos, or BINAP) (1-5 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equiv).
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Add an anhydrous aprotic solvent such as toluene, dioxane, or THF.
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Heat the reaction mixture, typically between 80-110 °C.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the mixture, quench with water, and extract with an organic solvent.
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Wash the organic layer, dry, and concentrate.
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Purify the product by column chromatography.
Safety and Handling
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling:
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Handle in a well-ventilated fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Storage:
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Store in a tightly sealed container in a cool, dry place.
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Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its strategic placement of a reactive iodine atom and a modifiable ester group on the stable pyrazole core allows for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to fully leverage its potential in their scientific endeavors.
References
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. (2021-06-22). [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
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methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | C6H7IN2O2 | CID 11369118. PubChem. [Link]
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Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein J. Org. Chem. (2014-03-25). [Link]
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Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. [Link]
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Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. (2007-08-01). [Link]
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Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. (2013-01-01). [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. (2018-09-28). [Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022-09-28). [Link]
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13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. SciSpace. (1984-09-01). [Link]
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4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
